molecular formula C6H10O3 B2594913 2-Methoxycyclobutane-1-carboxylic acid CAS No. 1823091-43-5

2-Methoxycyclobutane-1-carboxylic acid

Cat. No.: B2594913
CAS No.: 1823091-43-5
M. Wt: 130.143
InChI Key: XNZZCIUDRKWFTF-UHFFFAOYSA-N
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Description

2-Methoxycyclobutane-1-carboxylic acid is an organic compound with the molecular formula C6H10O3 It is a derivative of cyclobutane, featuring a methoxy group (-OCH3) and a carboxylic acid group (-COOH) attached to the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxycyclobutane-1-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of ketones or more complex carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

2-Methoxycyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxycyclobutane-1-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The methoxy group may also participate in hydrophobic interactions, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1-carboxylic acid: Lacks the methoxy group, making it less hydrophobic.

    2-Hydroxycyclobutane-1-carboxylic acid: Contains a hydroxyl group instead of a methoxy group, affecting its reactivity and solubility.

    2-Methoxycyclopentane-1-carboxylic acid: Features a five-membered ring, altering its steric and electronic properties.

Uniqueness

2-Methoxycyclobutane-1-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on a four-membered cyclobutane ring.

Properties

IUPAC Name

2-methoxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-5-3-2-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZZCIUDRKWFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823091-43-5
Record name 2-methoxycyclobutane-1-carboxylic acid
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